molecular formula C7H8N2O B8815693 3-Acetylpyridine oxime

3-Acetylpyridine oxime

Cat. No.: B8815693
M. Wt: 136.15 g/mol
InChI Key: MSRXORUOQNNOKN-UHFFFAOYSA-N
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Description

3-Acetylpyridine oxime is an organic compound with the molecular formula C7H8N2O It is a derivative of pyridine and is characterized by the presence of an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetylpyridine oxime can be synthesized through the reaction of 3-acetylpyridine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in ethanol at elevated temperatures (around 55-60°C) to facilitate the formation of the oxime .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of similar synthetic routes as described above, with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

Types of Reactions

3-Acetylpyridine oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Borane reagents in the presence of chiral catalysts.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydride.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Acetylpyridine oxime involves its interaction with specific molecular targets, leading to various biological effects. For example, its reduction product, (S)-1-pyridin-3-yl-ethylamine, may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetylpyridine oxime is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

N-(1-pyridin-3-ylethylidene)hydroxylamine

InChI

InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3

InChI Key

MSRXORUOQNNOKN-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 50 g (0.41 mol) of 1-(3-pyridinyl)ethanone and 29 g (0.42 mol) of hydroxylamine hydrochloride in 250 ml of methanol was heated under reflux for five hours. Upon cooling to room temperature, a white solid separated from the reaction mixture. This material was collected by filtration and the filtrate was concentrated to yield additional white solid. The combined solids were dissolved in water and the solution was made weakly basic by the addition of sodium bicarbonate solution while cooling. The white precipitate which formed was separated by filtration to yield 55.4 g of 1-(3-pyridinyl)ethanone oxime, mp 115°-117° C.
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